

# Spectroscopic and Structural Elucidation of Bis-(4-methylstyryl) ketone: A Technical Guide

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## Compound of Interest

Compound Name: *Bis-(4-methylstyryl) ketone*

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This technical guide provides a comprehensive overview of the spectroscopic and structural properties of **Bis-(4-methylstyryl) ketone**, scientifically known as (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one. This symmetrical diarylpentanoid, a member of the chalcone family, is a valuable scaffold in medicinal chemistry and materials science. This document outlines the key spectroscopic data (NMR, IR, and Mass Spectrometry), a detailed experimental protocol for its synthesis, and visual representations of its structure and analytical workflows.

## Spectroscopic Data

The following sections summarize the expected spectroscopic data for **Bis-(4-methylstyryl) ketone** based on the analysis of structurally similar chalcones and dibenzylideneacetone derivatives.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The expected chemical shifts for **Bis-(4-methylstyryl) ketone** in a suitable solvent like CDCl<sub>3</sub> are presented below.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **Bis-(4-methylstyryl) ketone**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.5 - 7.2	Multiplet	8H	Aromatic protons (ortho and meta to the styryl group)
~ 7.0 - 6.8	Doublet	4H	Vinylic protons ( $\alpha$ and $\beta$ to the carbonyl group)
~ 2.4	Singlet	6H	Methyl protons ( $-\text{CH}_3$ )

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **Bis-(4-methylstyryl) ketone**

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 188 - 190	Carbonyl carbon ( $\text{C}=\text{O}$ )
~ 145 - 120	Aromatic and Vinylic carbons
~ 21	Methyl carbon ( $-\text{CH}_3$ )

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for **Bis-(4-methylstyryl) ketone** are detailed below.

Table 3: Predicted IR Spectroscopic Data for **Bis-(4-methylstyryl) ketone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic and Vinylic C-H stretch
~ 1660 - 1640	Strong	C=O stretch (conjugated ketone)
~ 1610 - 1580	Medium-Strong	C=C stretch (aromatic and vinylic)
~ 820 - 800	Strong	para-disubstituted C-H bend (out-of-plane)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **Bis-(4-methylstyryl) ketone** (C<sub>19</sub>H<sub>18</sub>O, Molecular Weight: 262.35 g/mol), the expected fragmentation is characteristic of chalcones.

Table 4: Predicted Mass Spectrometry Data for **Bis-(4-methylstyryl) ketone**

m/z	Interpretation
262	[M] <sup>+</sup> (Molecular ion)
247	[M - CH <sub>3</sub> ] <sup>+</sup>
171	[M - C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Loss of tolyl group)
145	[M - C <sub>9</sub> H <sub>9</sub> O] <sup>+</sup> (Loss of methylstyryl ketone fragment)
117	[C <sub>9</sub> H <sub>9</sub> ] <sup>+</sup> (Methylstyryl cation)
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)

## Experimental Protocols

### Synthesis of Bis-(4-methylstyryl) ketone

**Bis-(4-methylstyryl) ketone** can be synthesized via a Claisen-Schmidt condensation reaction.

Materials:

- 4-methylbenzaldehyde (2.2 equivalents)
- Acetone (1.0 equivalent)
- Sodium hydroxide (or other suitable base)
- Ethanol (or other suitable solvent)
- Deionized water
- Hydrochloric acid (for neutralization)

Procedure:

- A solution of sodium hydroxide in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
- A solution of 4-methylbenzaldehyde and acetone in ethanol is added dropwise to the cooled base solution with continuous stirring.
- The reaction mixture is stirred at room temperature for a specified period (typically several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
- The resulting precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral.
- The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield pure **Bis-(4-methylstyryl) ketone** as a crystalline solid. The melting point of the pure compound is reported to be in the range of 176-179 °C.[\[1\]](#)

## Spectroscopic Analysis

NMR Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
- Samples are typically dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:

- IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Samples can be analyzed as a KBr pellet or as a thin film on a salt plate.

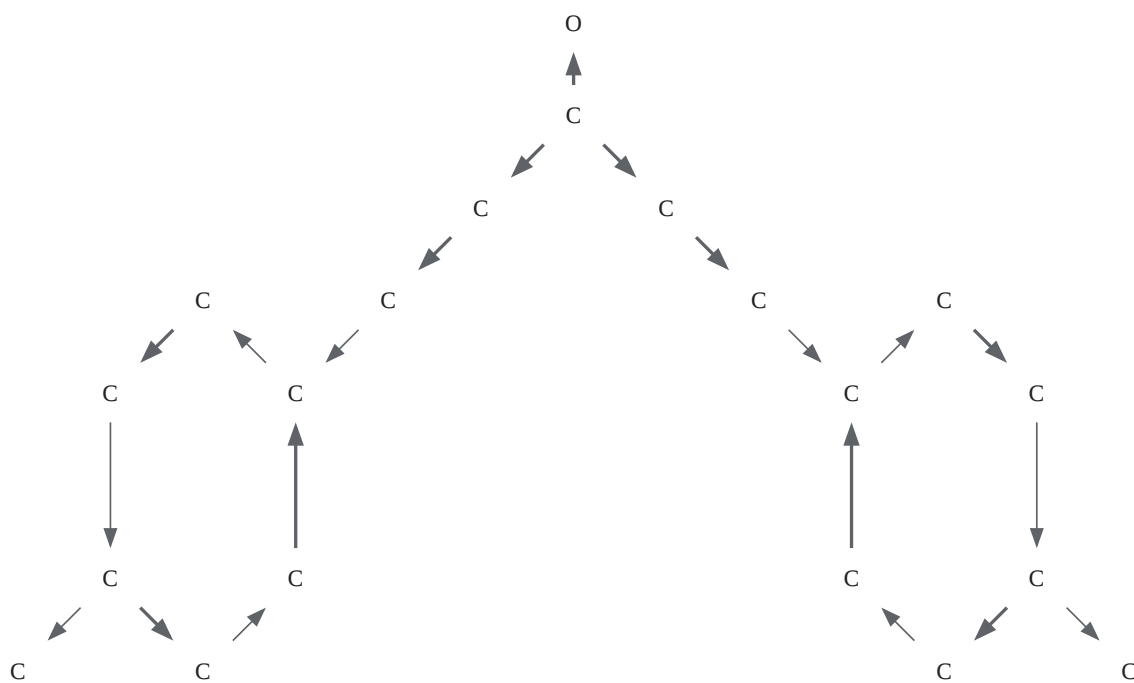
Mass Spectrometry:

- Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

## Visualizations

### Molecular Structure

The crystal structure of (1E,4E)-1,5-bis(4-methylphenyl)penta-1,4-dien-3-one has been determined by X-ray crystallography.<sup>[2][3]</sup>

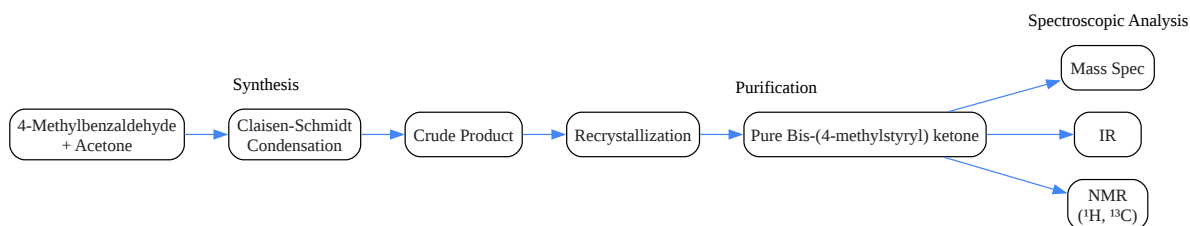


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Caption: 2D representation of **Bis-(4-methylstyryl) ketone**.

## Experimental Workflow

The general workflow for the synthesis and characterization of **Bis-(4-methylstyryl) ketone** is depicted below.

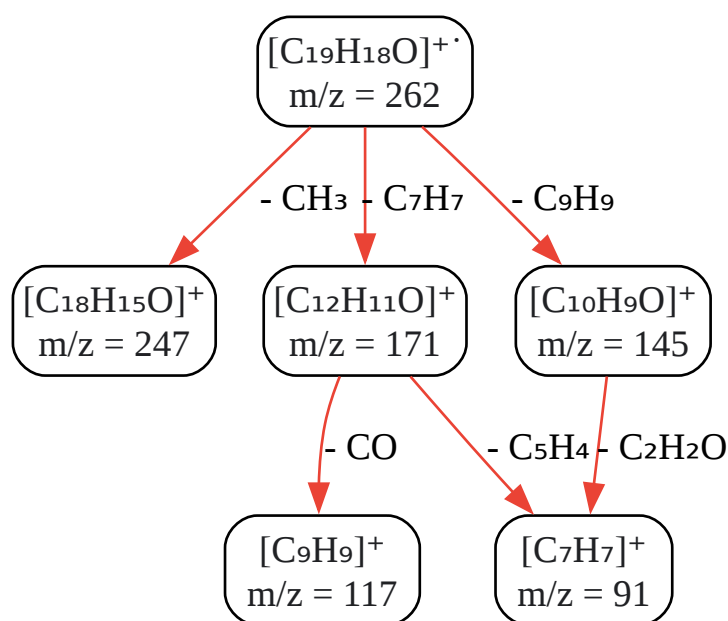


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Caption: Synthesis and analysis workflow.

## Mass Spectrometry Fragmentation Pathway

A plausible fragmentation pathway for **Bis-(4-methylstyryl) ketone** in mass spectrometry is shown below.



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Caption: Key fragmentation of **Bis-(4-methylstyryl) ketone**.

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## References

- 1. (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one|CAS 621-98-7 [benchchem.com]
- 2. (1E,4E)-1,5-Bis(4-methylphenyl)penta-1,4-dien-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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